
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde est un composé organique complexe qui présente un cycle pipéridine attaché à un cycle pyridine, avec un groupe fonctionnel aldéhyde
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-(pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde implique généralement la condensation du 2-(pipéridin-1-yl)pyridine-3-carbaldéhyde avec des réactifs appropriés. Une méthode courante comprend l'utilisation d'hydrazide d'acide isonicotinique dans l'éthanol absolu, avec des quantités catalytiques d'acide acétique glacial . Les conditions de réaction nécessitent souvent le reflux du mélange pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les intermédiaires impliqués.
Analyse Des Réactions Chimiques
Types de réactions
2-(2-(Pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former un acide carboxylique.
Réduction : Le groupe aldéhyde peut être réduit pour former un alcool.
Substitution : Les cycles pipéridine et pyridine peuvent participer à des réactions de substitution, introduisant différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Divers électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acide 2-(2-(pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carboxylique.
Réduction : Formation de 2-(2-(pipéridin-1-yl)pyridin-3-yl)pipéridine-1-méthanol.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
2-(2-(Pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Exploré pour son potentiel comme candidat médicament en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde dépend largement de son interaction avec les cibles biologiques. Il peut agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Les cibles moléculaires exactes et les voies impliquées font l'objet de recherches en cours et peuvent varier en fonction de l'application spécifique étudiée.
Mécanisme D'action
The mechanism of action of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde largely depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Pipéridin-1-yl)quinoléine-3-carbaldéhyde : Structure similaire avec un cycle quinoléine au lieu d'un cycle pyridine.
1-(Pipéridin-1-yl)prop-2-én-1-one : Présente un cycle pipéridine attaché à une partie propénone.
Acide 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pipéridine-1-carboxylique : Contient un cycle pipéridine avec un groupe ester d'acide boronique.
Unicité
2-(2-(Pipéridin-1-yl)pyridin-3-yl)pipéridine-1-carbaldéhyde est unique en raison de sa combinaison d'un cycle pipéridine et d'un cycle pyridine avec un groupe fonctionnel aldéhyde. Cette structure unique confère des propriétés chimiques et biologiques spécifiques que l'on ne retrouve pas généralement dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-13-19-12-5-2-8-15(19)14-7-6-9-17-16(14)18-10-3-1-4-11-18/h6-7,9,13,15H,1-5,8,10-12H2 |
Clé InChI |
ITODBNMUQLGPMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



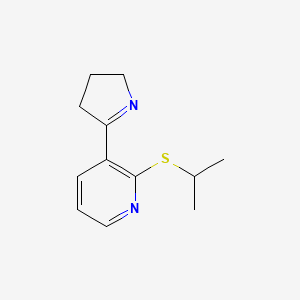
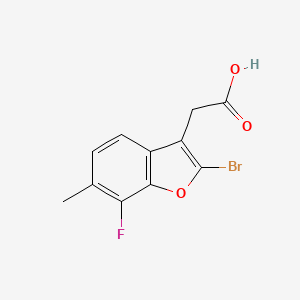

![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)



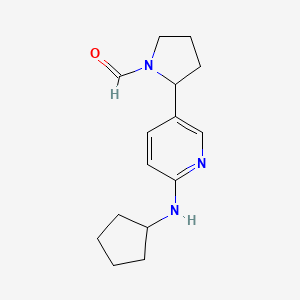
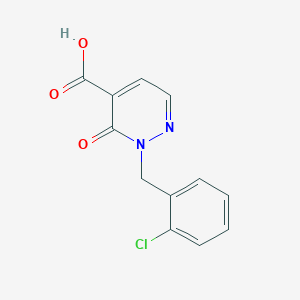
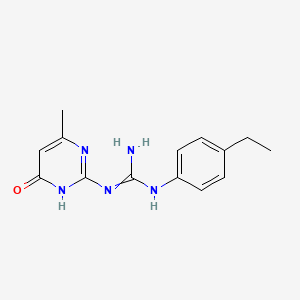
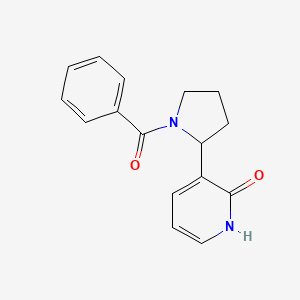

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)
